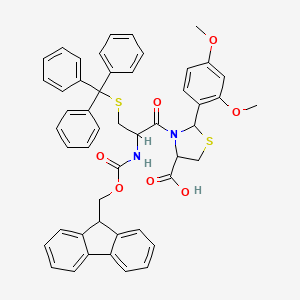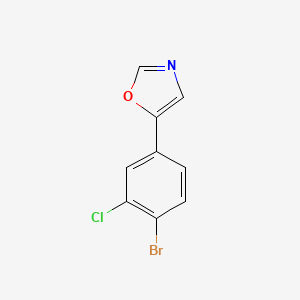![molecular formula C64H84FeN2O4P2 B6296084 (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene CAS No. 876608-69-4](/img/structure/B6296084.png)
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This step involves the preparation of the ferrocene core, which is achieved through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of phosphine groups: The ferrocene backbone is then functionalized with phosphine groups through a series of substitution reactions.
Chiral induction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential in drug development and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes.
Mecanismo De Acción
The mechanism by which (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other.
Comparación Con Compuestos Similares
Similar Compounds
- (R,R)-2,2’-Bis[(S)-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene
- (S,S)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene
Uniqueness
The uniqueness of (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene lies in its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in a wide range of substrates makes it a valuable tool in asymmetric synthesis.
Propiedades
IUPAC Name |
1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZZZSGLLNEMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H84FeN2O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
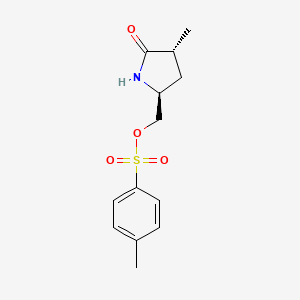
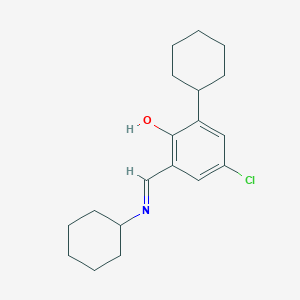
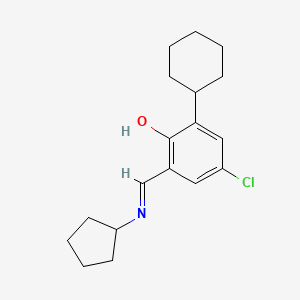
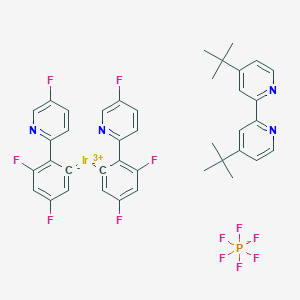
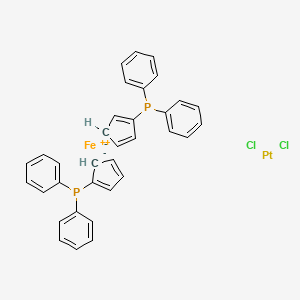
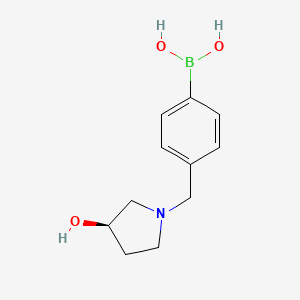
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
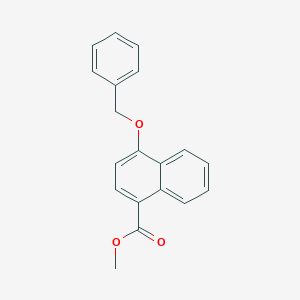
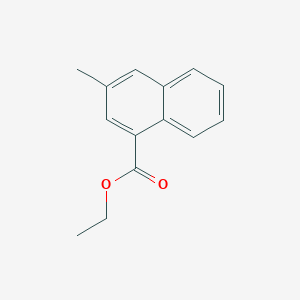
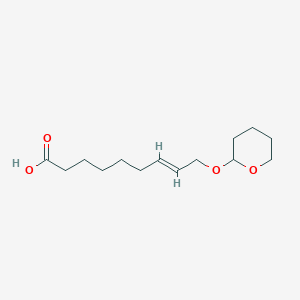
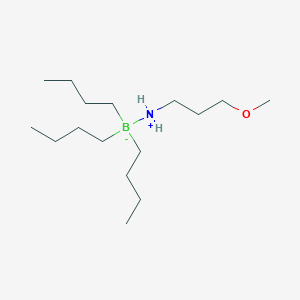
![(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene](/img/structure/B6296092.png)
